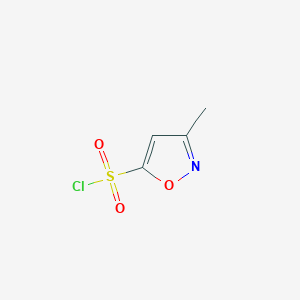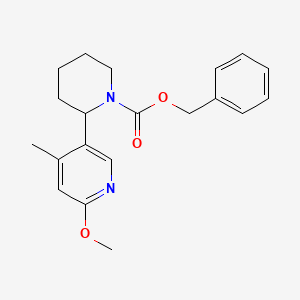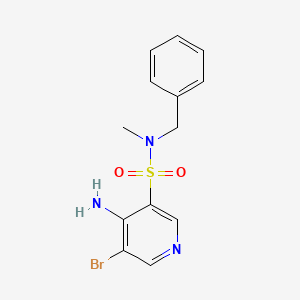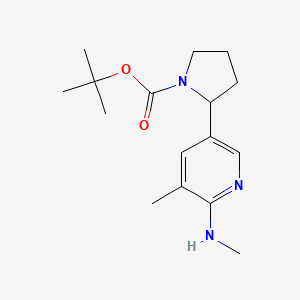![molecular formula C12H11F3N4NaO6S+ B11823387 sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide](/img/structure/B11823387.png)
sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide, commonly known as flucarbazone-sodium, is an organic sodium salt. It is primarily used as a herbicide to control grass weeds in cereal crops. This compound is an acetolactate synthase inhibitor, which interferes with the action of acetolactate synthase, an enzyme crucial for the biosynthesis of branched-chain amino acids in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flucarbazone-sodium is synthesized through the formal reaction of the sulfonamide amino group of flucarbazone with one mole equivalent of sodium hydride . The synthesis involves the following steps:
Formation of the sulfonamide: The sulfonamide group is introduced by reacting 2-(trifluoromethoxy)benzenesulfonyl chloride with 3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carboxamide.
Sodium salt formation: The resulting sulfonamide is then treated with sodium hydride to form the sodium salt.
Industrial Production Methods
Industrial production of flucarbazone-sodium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving controlled temperatures, pressures, and the use of industrial-grade reagents .
Chemical Reactions Analysis
Types of Reactions
Flucarbazone-sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Flucarbazone-sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of sulfonylureas and triazoles.
Biology: Investigated for its effects on plant physiology and biochemistry, particularly in relation to acetolactate synthase inhibition.
Medicine: Explored for potential therapeutic applications due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new herbicides and agrochemicals.
Mechanism of Action
Flucarbazone-sodium exerts its effects by inhibiting acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids in plants. The inhibition of ALS leads to the accumulation of toxic intermediates and the depletion of essential amino acids, ultimately causing plant death . The molecular targets include the active site of ALS, where flucarbazone-sodium binds and prevents the enzyme’s normal function .
Comparison with Similar Compounds
Similar Compounds
Flucarbazone: The parent compound of flucarbazone-sodium, differing only in the absence of the sodium ion.
Sulfonylureas: A class of compounds with similar herbicidal activity, including metsulfuron-methyl and chlorsulfuron.
Uniqueness
Flucarbazone-sodium is unique due to its specific combination of a triazole ring, a sulfonyl group, and a trifluoromethoxyphenyl moiety. This unique structure contributes to its high potency and selectivity as an ALS inhibitor .
Properties
Molecular Formula |
C12H11F3N4NaO6S+ |
|---|---|
Molecular Weight |
419.29 g/mol |
IUPAC Name |
sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C12H11F3N4O6S.Na/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15;/h3-6H,1-2H3,(H,17,20);/q;+1 |
InChI Key |
UOUXAYAIONPXDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B11823347.png)
![tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B11823351.png)

![4-aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B11823363.png)


![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B11823383.png)

